molecular formula C11H14BrN B8545050 6-bromo-2,3-dihydro-N,N-dimethyl-1H-inden-1-amine

6-bromo-2,3-dihydro-N,N-dimethyl-1H-inden-1-amine

Cat. No.: B8545050
M. Wt: 240.14 g/mol
InChI Key: LZMGXNQGKNEAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2,3-dihydro-N,N-dimethyl-1H-inden-1-amine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

6-bromo-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H14BrN/c1-13(2)11-6-4-8-3-5-9(12)7-10(8)11/h3,5,7,11H,4,6H2,1-2H3

InChI Key

LZMGXNQGKNEAQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Method 2): 6-Bromo-indan-1-one (0.58 mmol) was dissolved in MeOH. Dimethyl-amine (3.7 mmol), acetic acid (0.059 mmol) and sodium cyanoborohydride (1.74 mmol) were added under argon atmosphere. The suspension was refluxed overnight and then cooled. The crude was evaporated to dryness and then suspended in water. The product was extracted with CH2Cl2 and washed with water. The CH2Cl2 extract was dried with anhydrous Na2SO4, filtered and evaporated to dryness to give the crude product (6-bromo-indan-1-yl)-dimethyl-amine (80% conversion LC-MS). The crude product was used in the next synthetic step (Suzuki coupling), without further purification.
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0.059 mmol
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1.74 mmol
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Synthesis routes and methods III

Procedure details

(Method 1): 6-Bromo-indan-1-one (0.23 mmol) and dimethyl-amine (0.71 mmol) were mixed in 3 ml of 1,2-dichloroethane in a process vial, which was sealed with a septum. Sodium triacetoxyborohydride (0.47 mmol) was added under argon atmosphere. The suspension was subjected to microwave irradiating conditions (CEM Discover® equipped with a CEM Explorer® automated reaction handling module). The reaction mixture was heated for 5 min at 120° C. and then cooled. The crude was evaporated to dryness and then suspended in aqueous NaHCO3 The product was extracted with CH2Cl2 and washed with aqueous NaHCO3. The CH2Cl2 extract was dried with anhydrous Na2SO4, filtered and evaporated to dryness to give the crude product (6-bromo-indan-1-yl)-dimethyl-amine. The crude was purified by flash column chromatography (CH2Cl2-MeOH as eluents) by using a CombiFlash Companion™ system to yield the title compound (85%). MS [MH]+=240.
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0.23 mmol
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3 mL
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